6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one, commonly known as Clostebol, is a synthetic anabolic-androgenic steroid derived from testosterone. Its molecular structure features a chlorine atom at the 6alpha position and a hydroxyl group at the 17beta position, which are critical for its biological activity. This compound is primarily recognized for its anabolic properties, which facilitate muscle growth and strength enhancement, while exhibiting relatively low androgenic effects compared to other anabolic steroids.
Clostebol is classified as an anabolic steroid and is often utilized in both medical and athletic contexts. It has been studied for its potential therapeutic applications in treating conditions such as muscle-wasting diseases and osteoporosis. Additionally, it has been associated with performance enhancement in sports, leading to scrutiny regarding its use in competitive environments .
The synthesis of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one typically involves the chlorination of testosterone or its derivatives. A common synthetic route employs thionyl chloride (SOCl2) to introduce the chlorine atom at the 6alpha position. This reaction must be conducted under controlled conditions to ensure selective chlorination without affecting other functional groups present in the steroid structure.
Another method involves microbial biotransformation processes, where microorganisms such as Mycobacterium species convert phytosterols into steroid intermediates. These intermediates are then chemically modified to produce Clostebol, offering a cost-effective and environmentally friendly approach for large-scale production .
The molecular formula of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one is C19H25ClO2, with a molecular weight of approximately 320.86 g/mol. The structural representation can be described as follows:
The compound's structure allows it to interact effectively with androgen receptors, which is fundamental for its anabolic action .
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and exploring its potential applications in medicinal chemistry.
The mechanism of action of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one involves binding to androgen receptors located in various tissues. Upon binding, the receptor undergoes a conformational change that activates transcription of specific genes responsible for protein synthesis and muscle growth. The structural modification provided by the chlorine atom at the 6alpha position enhances the anabolic effects while minimizing androgenic activity, making it a potent agent with fewer side effects compared to testosterone .
These properties are essential for determining the compound's handling requirements and potential applications in research and industry .
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one has several significant applications:
Chlorination at the 6α-position of androstane derivatives is achieved through stereospecific electrophilic addition. The process typically begins with the generation of Δ⁴,⁶-dienol ethers or Δ⁵-unsaturated ketones, which serve as reactive intermediates for chlorine addition. A key method involves treating progesterone or its 17α-hydroxy derivatives with ethyl orthoformate under acidic conditions (e.g., p-toluenesulfonic acid) to form 3-ethoxy-Δ³,⁵-dienol ethers. Subsequent exposure to hypochlorous acid (HOCl) or N-chlorosuccinimide (NCS) yields 6β-chloro intermediates. These are then isomerized to the 6α-chloro configuration using anhydrous hydrogen chloride (HCl) in glacial acetic acid at 10–15°C, leveraging the thermodynamic preference for the α-orientation due to 1,3-diaxial interactions in the β-isomer [6].
The stereochemical outcome is critically influenced by solvent polarity and temperature. Nonpolar solvents (e.g., dichloromethane) favor α-chlorination by minimizing solvent interference with the steroid’s β-face. For example, 6α-chloroprogesterone synthesis achieves a 236–238 nm UV absorption peak (log ε 4.19) and [α]ᴅ +130° (chloroform), confirming the α-configuration [6].
Table 1: Key Reagents and Conditions for 6α-Chlorination
Starting Material | Chlorinating Agent | Reaction Conditions | Intermediate/Product |
---|---|---|---|
Progesterone | NCS/NaOAc | Acetone, 0°C, 2 h | 6β-Chloroprogesterone |
6β-Chloroprogesterone | HCl (gas) | Glacial acetic acid, 10–15°C, 1 h | 6α-Chloroprogesterone |
17α-Acetoxyprogesterone | HOCl | Ketone solvent, 25°C | 6β-Chloro-17α-acetoxyprogesterone |
Achieving 17β-hydroxylation with high stereoselectivity requires reducing the 17-ketone group without epimerizing the adjacent C16 or C20 chiral centers. Chemical reduction using sodium borohydride (NaBH₄) in methanol yields a 17β-alcohol:17α-alcohol ratio of 85:15, while bulky hydrides (e.g., L-selectride) improve β-selectivity to >95% by sterically hindering the α-face approach. Alternatively, catalytic hydrogenation with Adams’ catalyst (PtO₂) under acidic conditions (e.g., acetic acid) achieves near-quantitative 17β-reduction but risks over-reduction of the Δ⁴-bond [5] [10].
Enzymatic approaches offer superior stereocontrol. Carbonyl reductases (e.g., SEQ ID NO:1) catalyze NADPH-dependent reduction of 17-ketosteroids like androst-4-ene-3,17-dione (AD), yielding 17β-hydroxytestosterone derivatives with >99% enantiomeric excess. This occurs via a "lock-and-key" binding mode where the steroid D-ring binds to a hydrophobic pocket, positioning the 17-keto group for hydride transfer exclusively from the β-face [7].
Actinobacteria (e.g., Mycolicibacterium, Mycobacterium) express cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs) that cleave phytosterol side chains to generate C19 steroid nuclei. In engineered Mycolicibacterium neoaurum, the hsd4A gene encodes a 17-hydroxysteroid dehydrogenase that diverts metabolic flux toward C19 steroids (e.g., AD) by suppressing C22-pathway by-products like 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OHHP). Knocking out the dual-role reductase opccr further reduces C22 intermediates by 75%, enhancing AD accumulation as a precursor for 17β-hydroxylation [7] [9].
Side-chain degradation requires NAD⁺ regeneration, which competes with 17β-hydroxylation for cofactors. Co-expression of NAD kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PDH) in M. neoaurum increases the NADPH/NADP⁺ ratio by 2.3-fold, enabling simultaneous side-chain degradation and 17-ketoreduction. This allows one-pot biotransformation of phytosterols to 17β-hydroxysteroids at 83.7% molar yield [7] [8].
3-Ketosteroid-Δ¹-dehydrogenases (KstDs) catalyze Δ¹-dehydrogenation of steroid A-rings, degrading 6α-chloro-17β-hydroxy-androst-4-en-3-one into inactive 1,4-dienes. Mycobacterium fortuitum ATCC 35855 harbors five KstD isozymes (KstD1–5), with KstD2 and KstD3 showing the highest activity against 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD). KstD2 preferentially dehydrogenates C9-hydroxylated steroids (e.g., 9-OHAD), while KstD3 targets non-hydroxylated substrates like AD [9].
Table 2: Substrate Preferences of KstD Isozymes in M. fortuitum
Isozyme | Preferred Substrate | Relative Activity (%) | Inhibition by 6α-Chloro Substitution |
---|---|---|---|
KstD2 | 9α-OHAD | 100 | Partial (activity reduced by 40%) |
KstD3 | AD | 78 | Complete |
KstD1 | AD | 45 | Complete |
Strain optimization involves deleting all kstD genes to prevent Δ¹-dehydrogenation. In M. fortuitum MFΔkstD (deficient in KstD1–5), 9-OHAD degradation is eliminated, increasing yield by 42.6%. Further knockout of fadE28-29—genes encoding acyl-CoA dehydrogenases—reduces incomplete side-chain degradation products by 90%, enhancing precursor purity for downstream 6α-chlorination [9].
Table 3: Biotransformation Efficiency in Engineered Strains
Strain | Modification | 9-OHAD Yield (g/L) | By-Product Reduction (%) |
---|---|---|---|
Wild-type M. fortuitum | None | 6.5 | 0 |
MFΔkstD | ΔkstD1–5 | 9.3 | 95 (vs. 9-OHADD) |
MF-FA5020 | ΔkstD1–5 + Δopccr + hsd4A+ | 12.2 | 99 (vs. 9-OHHP) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4